2-fluoro-N-(1-methoxypropan-2-yl)aniline 2-fluoro-N-(1-methoxypropan-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17781210
InChI: InChI=1S/C10H14FNO/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3
SMILES:
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol

2-fluoro-N-(1-methoxypropan-2-yl)aniline

CAS No.:

Cat. No.: VC17781210

Molecular Formula: C10H14FNO

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-N-(1-methoxypropan-2-yl)aniline -

Specification

Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
IUPAC Name 2-fluoro-N-(1-methoxypropan-2-yl)aniline
Standard InChI InChI=1S/C10H14FNO/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3
Standard InChI Key DLCOWQFHXZBBFG-UHFFFAOYSA-N
Canonical SMILES CC(COC)NC1=CC=CC=C1F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an aniline backbone substituted with a fluorine atom at the 2-position and a 1-methoxypropan-2-yl group attached to the nitrogen atom. The IUPAC name, 2-fluoro-N-(1-methoxypropan-2-yl)aniline, reflects this arrangement. Key structural features include:

  • Aromatic ring: Provides a planar framework for π-π stacking and hydrophobic interactions.

  • Fluorine substituent: Enhances electronegativity and influences electronic distribution via inductive effects.

  • Methoxypropan-2-yl group: Introduces steric bulk and ether functionality, modulating solubility and reactivity.

The canonical SMILES representation (CC(COC)NC1=CC=CC=C1F) and InChIKey (DLCOWQFHXZBBFG-UHFFFAOYSA-N) confirm the connectivity and stereochemical details.

Physicochemical Characteristics

The compound’s properties are critical for its handling and application:

PropertyValue
Molecular FormulaC₁₀H₁₄FNO
Molecular Weight183.22 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar organic solvents (e.g., DMSO, methanol)
LogP (Partition Coefficient)Estimated ~2.1 (moderate lipophilicity)

The fluorine atom increases polarity, while the methoxypropan-2-yl group enhances solubility in ethers and alcohols. These properties make the compound suitable for reactions in polar aprotic solvents.

Synthesis and Mechanistic Insights

Synthetic Pathways

The synthesis of 2-fluoro-N-(1-methoxypropan-2-yl)aniline involves multi-step protocols, often starting from substituted aniline precursors. A representative route, adapted from patent literature , includes:

Step 1: Protection of the Aniline Nitrogen

The primary amine group of 2-fluoroaniline is protected using acetyl or benzyl groups to prevent unwanted side reactions during subsequent steps. For example:

2-Fluoroaniline+Acetic AnhydrideN-Acetyl-2-fluoroaniline\text{2-Fluoroaniline} + \text{Acetic Anhydride} \rightarrow \text{N-Acetyl-2-fluoroaniline}

This step ensures regioselectivity in later nitration or alkylation reactions .

Step 2: Alkylation with Methoxypropan-2-yl Groups

The protected aniline undergoes nucleophilic substitution with 1-methoxypropan-2-yl bromide in the presence of a base (e.g., K₂CO₃):

N-Acetyl-2-fluoroaniline+1-Methoxypropan-2-yl BromideN-Acetyl-2-fluoro-N-(1-methoxypropan-2-yl)aniline\text{N-Acetyl-2-fluoroaniline} + \text{1-Methoxypropan-2-yl Bromide} \rightarrow \text{N-Acetyl-2-fluoro-N-(1-methoxypropan-2-yl)aniline}

The reaction typically proceeds in polar solvents like DMF at 60–80°C .

Step 3: Deprotection

The acetyl group is removed via hydrolysis under acidic or basic conditions:

N-Acetyl-2-fluoro-N-(1-methoxypropan-2-yl)aniline+HCl2-Fluoro-N-(1-methoxypropan-2-yl)aniline+Acetic Acid\text{N-Acetyl-2-fluoro-N-(1-methoxypropan-2-yl)aniline} + \text{HCl} \rightarrow \text{2-Fluoro-N-(1-methoxypropan-2-yl)aniline} + \text{Acetic Acid}

Yields for this step range from 70–85%, with purity confirmed by HPLC and NMR .

Mechanistic Considerations

  • Hydrogen Bonding: The aniline’s NH group participates in hydrogen bonding with biomolecular targets, influencing binding affinity.

  • Halogen Bonding: The fluorine atom engages in weak non-covalent interactions with electron-rich regions of proteins or receptors, enhancing specificity.

  • Steric Effects: The methoxypropan-2-yl group creates steric hindrance, potentially reducing off-target interactions in biological systems.

Applications in Research and Industry

Pharmaceutical Development

The compound’s dual functionality (amine and fluorine) makes it a valuable intermediate in drug discovery:

  • Anticancer Agents: Derivatives have shown inhibitory activity against tyrosine kinases involved in tumor proliferation.

  • Antimicrobials: Fluorinated anilines exhibit enhanced membrane permeability, improving efficacy against Gram-positive bacteria.

  • Central Nervous System (CNS) Drugs: The methoxy group may facilitate blood-brain barrier penetration, enabling exploration in neuropharmacology.

Materials Science

  • Polymer Additives: Incorporation into epoxy resins improves thermal stability and adhesion properties.

  • Liquid Crystals: The branched alkyl chain promotes mesophase formation in display technologies.

Organic Synthesis

  • Catalytic Reactions: Serves as a ligand in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

  • Asymmetric Synthesis: Chiral variants enable enantioselective transformations in fine chemical production.

Comparative Analysis with Related Compounds

Structural Analogues

Comparative studies highlight the impact of substituents on reactivity and bioactivity:

CompoundKey DifferencesBioactivity
4-Fluoro-2-methoxy-5-nitroanilineNitro group at 5-positionAntibacterial (MIC: 8 µg/mL)
3-Chloro-4-fluoro-N-(1-methoxypropan-2-yl)anilineChlorine at 3-positionAntifungal (IC₅₀: 12 µM)

The nitro group in 4-fluoro-2-methoxy-5-nitroaniline enhances electron-withdrawing effects, while chlorine in the 3-position increases steric bulk .

Synthetic Challenges

  • Regioselectivity: Fluorination and alkylation steps require precise control to avoid byproducts .

  • Purification: Chromatographic separation is often needed due to the compound’s moderate polarity.

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